molecular formula C36H72O5 B1587765 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate CAS No. 84605-14-1

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate

Cat. No.: B1587765
CAS No.: 84605-14-1
M. Wt: 585 g/mol
InChI Key: YQHRLGWKUFGMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate is a chemical compound with the molecular formula C36H72O5. It is known for its unique structure, which includes a palmitate ester linked to a polyethylene glycol chain with a tetradecyloxy group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to various purification steps, including filtration, distillation, and chromatography, to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is employed in the study of lipid metabolism and membrane dynamics.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: The compound is used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The polyethylene glycol chain provides hydrophilicity, while the palmitate ester imparts lipophilicity, making the compound an effective surfactant.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethanol
  • 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl sulfate
  • 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl hydrogen sulfate

Uniqueness

2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate is unique due to its specific combination of a long-chain fatty acid ester and a polyethylene glycol chain. This structure provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications. Its ability to integrate into lipid membranes and alter their properties sets it apart from other similar compounds.

Properties

IUPAC Name

2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-36(37)41-35-34-40-33-32-39-31-30-38-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHRLGWKUFGMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233616
Record name 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84605-14-1
Record name 2-[2-[2-(Tetradecyloxy)ethoxy]ethoxy]ethyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84605-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myreth-3 palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084605141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRETH-3 PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUY8U04K7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.